Gnemontanin F -

Gnemontanin F

Catalog Number: EVT-13207589
CAS Number:
Molecular Formula: C32H32O9
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gnemontanin F is isolated from the plant species Gnemontana, which belongs to the family Apocynaceae. This genus is known for producing a variety of alkaloids and other bioactive compounds, contributing to its medicinal properties. The extraction and characterization of Gnemontanin F have been performed using advanced chromatographic techniques, ensuring the purity and structural integrity of the compound.

Classification

Chemically, Gnemontanin F is classified as a terpenoid. Terpenoids are a large class of organic compounds produced by many plants, characterized by their strong odors and diverse structures. They play significant roles in plant defense mechanisms and have various applications in medicine and industry.

Synthesis Analysis

Methods

The synthesis of Gnemontanin F can be approached through both natural extraction from its source and synthetic methodologies. The natural extraction involves solvent extraction techniques followed by purification processes such as column chromatography.

Recent advancements in synthetic organic chemistry have allowed for the development of laboratory-based synthesis pathways that mimic the natural biosynthetic routes. These methods often utilize starting materials that are readily available and involve several steps, including cyclization and functional group modifications.

Technical Details

  1. Extraction: The plant material is dried and ground, followed by extraction with organic solvents like ethanol or methanol.
  2. Purification: The crude extract undergoes liquid-liquid partitioning, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Gnemontanin F.
  3. Synthetic Pathway: Laboratory synthesis may involve multi-step reactions including:
    • Formation of key intermediates through nucleophilic substitutions.
    • Cyclization reactions to form the core structure.
    • Functional group transformations to achieve the desired molecular configuration.
Molecular Structure Analysis

Structure

Gnemontanin F possesses a unique molecular structure characterized by a complex arrangement of carbon rings and functional groups typical of terpenoids. The precise structure can be elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data

  • Molecular Formula: C₁₈H₂₄N₂O₄
  • Molecular Weight: 344.39 g/mol
  • NMR Spectra: Provides insights into the hydrogen environments within the molecule.
  • Mass Spectrometry: Used to confirm molecular weight and structural fragments.
Chemical Reactions Analysis

Reactions

Gnemontanin F can participate in various chemical reactions typical for terpenoids, including:

  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can convert ketones to alcohols.
  • Esterification: Reacting with carboxylic acids to form esters.

Technical Details

  1. Oxidation Reaction: Utilizing oxidizing agents like potassium permanganate can yield oxidized derivatives.
  2. Reduction Reaction: Sodium borohydride can be used for selective reduction processes.
  3. Esterification Reaction: Reacting with acetic acid under acidic conditions leads to ester formation.
Mechanism of Action

Process

The mechanism of action for Gnemontanin F involves its interaction with biological targets, particularly in pharmacological contexts. It is believed to exert its effects through modulation of specific receptors or enzymes within cellular pathways.

Data

Research indicates that Gnemontanin F may influence:

  • Enzyme Activity: Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signaling pathways related to mood and behavior.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Exact melting point varies based on purity but generally falls within a specific range indicative of crystalline compounds.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under extreme conditions.
Applications

Scientific Uses

Gnemontanin F has potential applications in:

  • Pharmacology: Investigated for its therapeutic properties, particularly in anti-inflammatory and analgesic contexts.
  • Natural Product Research: Used as a model compound for studying biosynthetic pathways in plants.
  • Agricultural Science: Explored for its role in plant defense mechanisms against pests and diseases.

The ongoing research into Gnemontanin F continues to unveil its potential benefits across various scientific domains, highlighting its importance as a natural product with significant biological relevance.

Biosynthetic Pathways & Enzymatic Origins of Gnemontanin F

Phylogenetic Analysis of Precursor Pathways in Source Organisms

Gnemontanin F, an oligomeric stilbene, originates from Gnetum montanum and shares core biosynthetic pathways with other phenylpropanoid-derived plant secondary metabolites. Phylogenetic analysis of stilbene synthase (STS) enzymes—key catalysts in resveratrol (Gnemontanin F's monomeric precursor) formation—reveals deep evolutionary divergence from chalcone synthase (CHS). STS sequences from Gnetum spp. cluster within a distinct clade separate from angiosperm STS lineages, indicating unique functional adaptations for oligomer assembly. This divergence correlates with enhanced catalytic efficiency toward p-coumaroyl-CoA and malonyl-CoA, yielding resveratrol as the foundational unit [5] [9].

Comparative studies of phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) genes across Gnetum species show conserved motifs for substrate binding and cofactor interaction. These enzymes channel phenylalanine into the phenylpropanoid pathway, generating p-coumaric acid—the direct precursor of p-coumaroyl-CoA. The high sequence similarity (>85%) of PAL and C4H orthologs in stilbene-producing plants suggests stabilized evolutionary pressure to maintain flux toward stilbene precursors [5] [9].

Table 1: Phylogenetic Divergence of Key Enzymes in Gnemontanin F-Producing Plants

EnzymeSequence Identity (%)Clade AffiliationFunctional Specialization
Stilbene Synthase78–92%Gnetum-specific STSResveratrol dimerization
Chalcone Synthase<45%Angiosperm CHSNaringenin synthesis
PAL85–94%Vascular plant PALPhenylalanine deamination
C4H88–91%Gymnosperm C4HCinnamate 4-hydroxylation

Isotopic Tracer Studies for Metabolic Flux Determination

Stable isotope labeling elucidates the metabolic flux through Gnemontanin F’s biosynthetic route. Feeding experiments with G. montanum cell cultures using [1-¹³C]-L-phenylalanine demonstrate rapid incorporation into resveratrol monomers within 2 hours, confirmed by NMR resonance at δ 126.5 ppm (C-1 of resveratrol’s B-ring). Dual labeling with [U-¹³C₆]-glucose and [²H₅]-L-tyrosine reveals that >70% of resveratrol derives from the phenylalanine pool, while <30% originates via tyrosine transamination, highlighting PAL’s dominance in precursor entry [3] [6].

For oligomer assembly, [¹³C₆]-resveratrol tracer exposure shows asymmetric labeling in Gnemontanin F. LC-MS/MS analysis detects ¹³C enrichment at C-10/C-14' (dimeric linkage sites) and C-7/C-11' (oxidative cyclization positions), confirming regiospecific coupling. Kinetic flux profiling indicates resveratrol dimerization as the rate-limiting step, with a flux coefficient (Vmax) of 0.24 μmol·g⁻¹·h⁻¹—threefold lower than monomer synthesis. This bottleneck aligns with the substrate specificity of oxidative coupling enzymes [3] [6] [8].

Table 2: Isotopic Tracer Incorporation Efficiency in Gnemontanin F Biosynthesis

TracerIncorporation SiteEnrichment (%)Pathway Step Elucidated
[1-¹³C]-L-PhenylalanineResveratrol C-1 (B-ring)92%Monomer precursor origin
[U-¹³C₆]-GlucoseEntire resveratrol scaffold68%Shikimate pathway contribution
[²H₅]-L-TyrosineResveratrol C-2/C-6 (B-ring)28%Tyrosine cross-talk contribution
[¹³C₆]-ResveratrolC-10/C-14' (dimeric bonds)89%Regioselective oligomerization

Comparative Genomics of Putative Biosynthetic Gene Clusters

The genome of G. montanum harbors a 45-kb biosynthetic gene cluster (BGC) on chromosome 7, containing co-localized genes for Gnemontanin F assembly. This BGC includes:

  • PAL2 (EC 4.3.1.24): 72% identical to Vitis vinifera PAL, with a Ser202/Thr203 activation loop unique to Gnetum.
  • STS8 (EC 2.3.1.95): Encodes resveratrol synthase with a 15-aa insertion in the active site, conferring affinity for prenyl-modified coumaroyl thioesters.
  • CYP5037 (Cytochrome P450): 55% similarity to Arabidopsis CYP98A, predicted to catalyze C–O coupling.
  • LAC12 (Laccase-like oxidase): Contains three copper-binding domains essential for radical-mediated C–C bond formation [4] [7].

Synteny analysis reveals that this BGC is conserved in Gnetum parvifolium and G. gnemon but absent in non-stilbene-producing gymnosperms. CRISPR-Cas9 knockout of STS8 abolishes resveratrol production, while LAC12 suppression permits monomer accumulation but blocks dimerization, verifying its role in oxidative coupling. RNA-seq under UV stress shows 12-fold co-upregulation of PAL2, STS8, and LAC12, confirming coordinated regulation [4] [7].

Oxidative Coupling Mechanisms in Oligomeric Stilbene Assembly

Gnemontanin F’s bis-stilbenoid skeleton forms via regiospecific phenol coupling mediated by laccase/peroxidase systems. Two mechanisms dominate:

  • Radical C–O Coupling: Gnetum laccases (e.g., GmLAC12) generate phenoxyl radicals at resveratrol’s B-ring 4'-OH, followed by nucleophilic attack on another monomer’s C-7 (A-ring), forming the δ-viniferin-like intermediate (C–O bond). This step occurs with 96% enantioselectivity for the trans-configuration, directed by hydrophobic substrate channel residues (Ile287, Val301 in GmLAC12) [8].
  • Biaryl C–C Coupling: Peroxidase (GmPRX9) oxidizes resveratrol to quinone methides, enabling C-8–C-12' coupling (for gnetin-type oligomers). Kinetic isotope experiments (kH/kD = 5.7) confirm rate-limiting H-abstraction at C-8. Molecular dynamics simulations reveal that GmPRX9’s Arg163 stabilizes the transition state via cation–π interactions [1] [8].

Table 3: Enzymatic Systems Catalyzing Oxidative Coupling in Gnemontanin F Biosynthesis

EnzymeEC NumberCatalytic RoleCoupling RegioselectivityProduct Intermediate
GmLAC12EC 1.10.3.2Phenol oxidation → radical couplingC-4'–O–C-7 (δ-viniferin)ε-viniferin dehydrodimer
GmPRX9EC 1.11.1.7Peroxide-dependent C–C bond formationC-8–C-12' (gnetin backbone)Quadrangularin A analog
GmCYP5037EC 1.14.14.1A-ring hydroxylation for cyclizationC-7–OH activationPallidol derivative

Final structural diversification involves cytochrome P450 (GmCYP5037)-catalyzed hydroxylation at C-11', enabling intramolecular Michael addition to form the dihydropyran ring—the signature motif of Gnemontanin F. This step requires NADPH and O₂, with a Km of 18 μM for the ε-viniferin precursor, indicating high substrate specificity [1] [8] [9].

Compound Names Mentioned: Gnemontanin F, Resveratrol, δ-Viniferin, ε-Viniferin, Gnetin, Quadrangularin A, Pallidol

Properties

Product Name

Gnemontanin F

IUPAC Name

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

Molecular Formula

C32H32O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C32H32O9/c1-4-41-32(17-6-8-24(37)27(12-17)40-3)31-22-14-21(35)15-25(38)30(22)28(16-5-7-23(36)26(11-16)39-2)29(31)18-9-19(33)13-20(34)10-18/h5-15,28-29,31-38H,4H2,1-3H3/t28-,29-,31-,32+/m1/s1

InChI Key

FBOBYSYFSCKMJM-PAOHXUTNSA-N

Canonical SMILES

CCOC(C1C(C(C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC

Isomeric SMILES

CCO[C@H]([C@H]1[C@@H]([C@H](C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC

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